molecular formula C11H9N3O3S B2387619 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide CAS No. 349441-06-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B2387619
CAS No.: 349441-06-1
M. Wt: 263.27
InChI Key: PCRVABPCZOGPGA-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a 1,3-benzodioxole moiety linked via a carboxamide bond to a 5-methyl-1,3,4-thiadiazole ring. This compound is synthesized through coupling reactions, as exemplified by methodologies in related thiadiazole-carboxamide derivatives (e.g., amide bond formation using EDC/HOBt or Suzuki couplings) .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-6-13-14-11(18-6)12-10(15)7-2-3-8-9(4-7)17-5-16-8/h2-4H,5H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRVABPCZOGPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with ion channels in the nervous system may contribute to its anticonvulsant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide with structurally related thiadiazole-carboxamide derivatives, highlighting key differences in substituents, molecular properties, synthesis, and biological activity:

Compound Name Substituents/Modifications Molecular Weight Synthetic Method Biological Activity/Notes Reference
This compound (Target) - 1,3-Benzodioxole group
- Methyl on thiadiazole
~277.3* Amide coupling (EDC/HOBt) Likely modulates enzyme/receptor targets (analogy to PI3Kα inhibitors )
N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide - Isopropyl on thiadiazole 291.326 Similar amide coupling Increased steric bulk may reduce binding affinity compared to methyl analogue
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide - Cyclobutyl on thiadiazole
- Additional methylthiadiazole
Not specified Multi-step coupling Bulkier substituent may enhance selectivity but reduce solubility
N-(5-Methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide - Naphthalene replaces benzodioxole Not specified Amide coupling Larger aromatic system may improve π-π interactions but decrease solubility
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide - Pyrimidine core
- Chloro, fluorobenzyl sulfonyl groups
427.86 Suzuki coupling Electronegative groups enhance metabolic stability; potential kinase inhibition
(Z)-5-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-... (Compound 2) - Thiadiazole with methyl
- Additional aryl groups
Not specified Coupling with EDC/HOBt Secretin receptor agonist (93.3% purity, slightly lower than peers)
N-((5-Methyl-1,3,4-thiadiazol-2-yl)carbamothioyl)nicotinamide (NTD1) - Thiourea linker
- Nicotinamide substituent
Not specified Reflux with nicotinoylisothiocyanate Thiourea moiety may enhance metal chelation or hydrogen bonding

*Calculated based on analogous structures.

Key Observations:

Substituent Effects: Methyl vs. Aromatic Systems: Replacing 1,3-benzodioxole with naphthalene or pyrimidine alters electronic properties and solubility. Benzodioxole’s electron-rich nature may favor interactions with hydrophobic enzyme pockets.

Synthetic Flexibility :

  • Suzuki couplings (e.g., in PI3Kα inhibitors ) and carboxamide couplings (e.g., EDC/HOBt ) are widely used, enabling diverse functionalization.

Purity Considerations: Compound 2 in has 93.3% purity, underscoring the need for rigorous purification to ensure reliable bioactivity data .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C₁₁H₉N₃O₃S
  • Molecular Weight : 263.272 g/mol
  • CAS Number : 349441-06-1
  • Density : 1.5±0.1 g/cm³

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets. The thiadiazole ring can modulate the activity of enzymes and receptors involved in microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves inhibition of specific enzymes necessary for microbial survival.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), MCF-7 (breast cancer)
  • Findings : Compounds in this class have shown promising results with GI50 values indicating effective cytotoxicity at low concentrations (e.g., GI50 values around 2.98 µM against MCF-7) .
CompoundCell LineGI50 Value (µM)
8dMCF-72.98
8dA5492.85
8dHepG22.53

Anticonvulsant Activity

The anticonvulsant properties of this compound are being explored for potential therapeutic applications in epilepsy treatment. The compound's ability to modulate neurotransmitter systems is a key area of investigation.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several thiadiazole derivatives including this compound against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with the compound compared to controls.

Study on Cancer Cell Proliferation

In vitro studies using human cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The molecular docking studies suggested that the thiadiazole moiety plays a crucial role in binding to target proteins involved in cell cycle regulation.

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